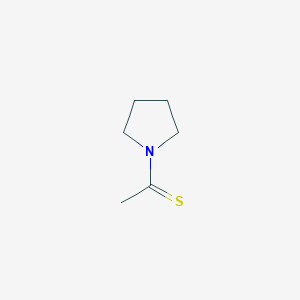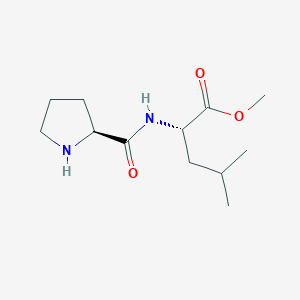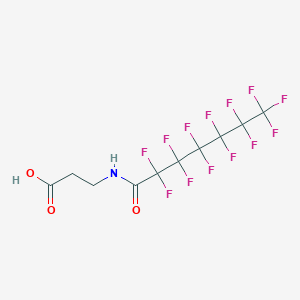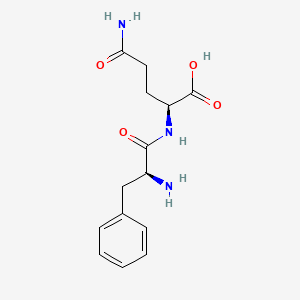
Phe-Gln
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Gln typically involves the coupling of phenylalanine and glutamine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides by automating the repetitive steps of deprotection and coupling. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Phe-Gln can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the glutamine residue.
Substitution: The amino groups in this compound can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine can yield phenylalanine hydroxyl derivatives, while reduction of glutamine can produce glutamine amine derivatives.
Scientific Research Applications
Phe-Gln has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: this compound is involved in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications in drug delivery systems and as a bioactive peptide in various treatments.
Industry: this compound is used in the development of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of Phe-Gln involves its interaction with specific molecular targets and pathways. The phenylalanine residue can participate in π-π interactions with aromatic residues in proteins, while the glutamine residue can form hydrogen bonds with polar residues. These interactions contribute to the stabilization of protein structures and the modulation of enzymatic activities.
Comparison with Similar Compounds
Phe-Gln can be compared with other dipeptides such as phenylalanine-alanine (Phe-Ala) and phenylalanine-lysine (Phe-Lys). While all these compounds share the phenylalanine residue, their unique properties arise from the different second amino acids. For instance, this compound’s ability to form hydrogen bonds with polar residues distinguishes it from Phe-Ala, which lacks this capability. Similarly, this compound’s interactions with polar residues differ from those of Phe-Lys, which has a positively charged lysine residue.
Conclusion
This compound is a versatile dipeptide with significant potential in various scientific fields. Its unique structural properties and ability to undergo diverse chemical reactions make it a valuable compound for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility in biochemistry, molecular biology, and medicine.
Properties
CAS No. |
39537-24-1 |
|---|---|
Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H19N3O4/c15-10(8-9-4-2-1-3-5-9)13(19)17-11(14(20)21)6-7-12(16)18/h1-5,10-11H,6-8,15H2,(H2,16,18)(H,17,19)(H,20,21)/t10-,11-/m0/s1 |
InChI Key |
KLAONOISLHWJEE-QWRGUYRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
methanone](/img/structure/B14142679.png)
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)

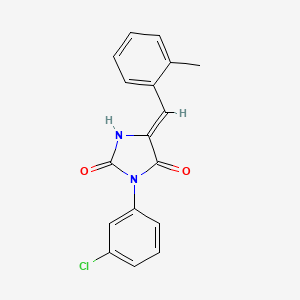
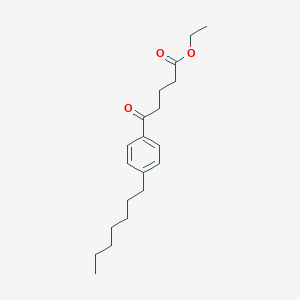
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)
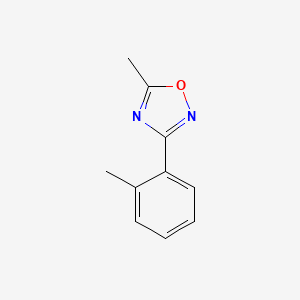
![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
